molecular formula C11H21NO3 B13553465 tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate

Cat. No.: B13553465
M. Wt: 215.29 g/mol
InChI Key: UKFXENSEWADTTL-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is a carbamate derivative featuring a cyclopropane ring substituted with a 2-hydroxyethyl group and a tert-butoxycarbonyl (Boc)-protected N-methylamine. The Boc group serves as a protective moiety for the amine, enabling selective deprotection in synthetic workflows. The addition of an N-methyl group in the target compound likely increases steric hindrance and alters solubility compared to non-methylated analogs.

Properties

Molecular Formula

C11H21NO3

Molecular Weight

215.29 g/mol

IUPAC Name

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate

InChI

InChI=1S/C11H21NO3/c1-10(2,3)15-9(14)12(4)11(5-6-11)7-8-13/h13H,5-8H2,1-4H3

InChI Key

UKFXENSEWADTTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)CCO

Origin of Product

United States

Preparation Methods

Overview of Carbamate Synthesis Methodologies

Carbamates are typically synthesized by the reaction of amines with carbonyl-containing reagents such as chloroformates, isocyanates, or via catalytic carbon dioxide incorporation. Traditional methods include:

  • Reaction of amines with alkyl or aryl chloroformates.
  • Curtius rearrangement of acyl azides.
  • Carbon dioxide fixation in the presence of alkyl halides and bases.
  • One-pot three-component coupling of primary amines, CO2, and alkyl halides.

These methods have been extensively reviewed in the literature, highlighting their applicability to various carbamate derivatives including those with complex substituents.

Specific Synthetic Routes for tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate

General Strategy

The preparation of this compound generally involves:

  • Construction or introduction of the cyclopropyl ring bearing the 2-hydroxyethyl substituent.
  • Formation of the carbamate moiety via reaction of the corresponding amine intermediate with tert-butyl chloroformate or via Curtius rearrangement.
  • Methylation of the nitrogen atom to yield the N-methylcarbamate structure.

Stepwise Synthesis

Step 1: Synthesis of 1-(2-hydroxyethyl)cyclopropylamine Intermediate
  • The cyclopropyl ring with a 2-hydroxyethyl substituent can be synthesized via reductive cyclopropanation reactions such as the Kulinkovich reaction variant, starting from suitable esters or amides.
  • Alternatively, hydrolysis of cyclopropane dicarboxylate derivatives followed by Curtius degradation can yield amino cyclopropyl alcohol intermediates.
Step 2: Carbamate Formation
  • The amine intermediate is reacted with tert-butyl chloroformate under controlled temperature and solvent conditions (e.g., dichloromethane, 0–5 °C) to form the tert-butyl carbamate.
  • This step requires careful pH control to avoid side reactions and to maximize yield.
Step 3: N-Methylation
  • The nitrogen atom of the carbamate can be methylated using methylating agents such as methyl iodide or dimethyl sulfate in the presence of a base (e.g., potassium carbonate).
  • Alternatively, the methyl group can be introduced prior to carbamate formation by using N-methylated amine intermediates.

One-Pot and Catalytic Methods

  • Recent advances include one-pot syntheses where primary amines, carbon dioxide, and alkyl halides are combined in the presence of cesium carbonate and tetrabutylammonium iodide to form N-alkyl carbamates directly, minimizing isolation steps and improving efficiency.
  • Metal-catalyzed carbon dioxide fixation methods provide a phosgene-free and halogen-free alternative for carbamate synthesis, which could be adapted for this compound.

Data Tables: Reaction Conditions and Yields

Step Reagents & Conditions Yield (%) Notes
Reductive Cyclopropanation N,N-dibenzyl-2-benzyloxyacetamide, Ti(OiPr)4, EtMgBr, THF, reflux ~40 (overall) Kulinkovich reaction variant
Monohydrolysis & Curtius Degradation Diethyl cyclopropane-1,1-dicarboxylate, NaOH, then Curtius rearrangement 56 (overall) Followed by ester reduction
Carbamate Formation tert-Butyl chloroformate, base (e.g., triethylamine), DCM, 0–5 °C 70–90 Standard carbamate synthesis
N-Methylation Methyl iodide, K2CO3, acetone, reflux 80–95 Methylation of carbamate nitrogen
One-pot CO2 fixation Primary amine, CO2, alkyl halide, Cs2CO3, TBAI, anhydrous solvent Variable Phosgene-free, halogen-free method

Research Findings and Practical Considerations

  • The reductive cyclopropanation approach offers a reliable route to the cyclopropyl amine intermediate but may require careful control of Grignard reagent addition and inert atmosphere to prevent side reactions.
  • The Curtius rearrangement method provides a higher overall yield and avoids some of the harsh conditions of the Kulinkovich reaction but involves handling azides, which require safety precautions.
  • Carbamate formation via tert-butyl chloroformate is well-established, but the presence of the hydroxyethyl group necessitates protection strategies or selective reaction conditions to prevent side reactions at the hydroxyl site.
  • N-Methylation post-carbamate formation is preferred to avoid methylation of unintended sites and to maintain regioselectivity.
  • One-pot CO2 fixation methods represent an emerging green chemistry approach, reducing the number of steps and waste, though they may require optimization for sterically hindered substrates like cyclopropyl amines.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is used as a building block for the synthesis of more complex molecules. It can be employed in the preparation of various functionalized carbamates and amines .

Biology: In biological research, this compound is used as a probe to study enzyme-catalyzed reactions. It can be used to investigate the activity of carbamate-hydrolyzing enzymes and their inhibitors .

Medicine: It can be used in the synthesis of pharmaceuticals that target specific enzymes or receptors .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and pesticides. It can be employed as a precursor for the synthesis of insecticides and herbicides .

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with active sites of enzymes, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Table 1: Key Structural Differences

Compound Name Substituents on Cyclopropane Carbamate Modifications Molecular Formula Molecular Weight (g/mol) CAS Number
Target: N-[1-(2-Hydroxyethyl)cyclopropyl]-N-methylcarbamate 2-Hydroxyethyl N-methyl, Boc-protected C11H21NO3 215.29* Not explicitly listed
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate 2-Hydroxyethyl Boc-protected C10H19NO3 201.27 753023-57-3
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate 3-Fluorophenyl Boc-protected C14H18FNO2 251.30 1286274-19-8
tert-Butyl N-[1-(2-bromoethyl)cyclopropyl]carbamate 2-Bromoethyl Boc-protected C10H18BrNO2 264.20 2413869-06-2
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 2-Aminoethyl Boc-protected C11H22N2O2 214.30 1593896-24-2

*Estimated based on structural analogy.

Physicochemical Properties

Table 2: Comparative Physical Properties

Compound Boiling Point (°C) Density (g/cm³) pKa (Predicted) Solubility Trends
Target Compound ~320* ~1.06* ~12.9* Moderate in polar solvents
tert-Butyl N-[1-(2-hydroxyethyl)cyclopropyl]carbamate Not reported Not reported Not reported High in DMSO, methanol
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Not reported Not reported Not reported Low in water; soluble in DCM
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate 317.1 ± 15.0 1.026 ± 0.06 12.86 ± 0.46 High in aqueous buffers
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate Not reported Not reported Not reported Soluble in ether, THF

*Predicted using computational tools (e.g., ACD/Labs).

Reactivity and Stability

  • Hydrogen Bonding : The hydroxyethyl group in the target compound and its analogs (e.g., CAS 753023-57-3) facilitates intermolecular hydrogen bonding, as observed in tert-butyl N-hydroxycarbamate derivatives (O–H···O bond distances: ~2.65 Å) .
  • Electrophilicity : Bromoethyl derivatives (e.g., CAS 2413869-06-2) exhibit higher reactivity toward nucleophilic substitution compared to hydroxyethyl or methoxyacetyl analogs .
  • Deprotection : Boc-protected amines (e.g., CAS 1593896-24-2) are typically cleaved under acidic conditions (e.g., TFA), with stability influenced by steric effects from substituents .

Table 3: Hazard Profiles

Compound GHS Classification Hazard Statements Precautions
Target Compound Not classified* Not available Standard lab PPE required
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate Not classified (Japan NITE) H315, H319, H335 Use fume hood; avoid inhalation
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate H315, H318, H335 Skin/eye irritation, respiratory risk Gloves, goggles, respirator
tert-Butyl N-{2-[1-(hydroxymethyl)cyclopropyl]ethyl}carbamate H315, H319, H335 Skin/eye irritation Avoid direct contact

*Inferred from analogs lacking GHS data (e.g., CAS 753023-57-3 ).

Research and Application Insights

  • Pharmaceutical Intermediates: Aminoethyl derivatives (e.g., CAS 1593896-24-2) are used in peptide synthesis due to their nucleophilic amine groups .
  • Material Science : Cyclopropane-containing carbamates (e.g., CAS 2413869-06-2) serve as rigid spacers in polymer chemistry .
  • Hydrogen Bonding Studies : Hydroxyethyl analogs (e.g., CAS 753023-57-3) are model compounds for crystallography, revealing intermolecular O–H···O interactions critical for crystal packing .

Biological Activity

tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate is a chemical compound that has garnered attention in the fields of medicinal chemistry and biological research due to its structural features and potential applications. This compound, characterized by a tert-butyl group, a cyclopropyl ring, and a hydroxymethyl substituent, exhibits unique biological activities that make it a candidate for further investigation.

Chemical Structure and Properties

  • Molecular Formula : C₁₁H₂₁NO
  • Molecular Weight : Approximately 215 Da
  • CAS Number : 1600881-22-8

The compound's structure includes a carbamate functional group, which is known for its versatility in organic synthesis and biological applications. The presence of the cyclopropyl ring may also influence its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with enzyme active sites, while the carbamate moiety is capable of undergoing hydrolysis, releasing active intermediates that modulate enzyme activity. This dual functionality allows the compound to act as both a substrate and an inhibitor in biochemical pathways.

Enzyme Interaction Studies

Research indicates that this compound can serve as a probe to study enzyme-catalyzed reactions, particularly those involving carbamate-hydrolyzing enzymes. Preliminary studies suggest that it may interact with enzymes or receptors involved in metabolic pathways, influencing drug metabolism or efficacy. Techniques such as molecular docking and enzyme kinetics assays are employed to elucidate these interactions .

Potential Pharmacological Uses

Due to its structural characteristics, this compound is being explored for various pharmacological applications:

  • Medicinal Chemistry : It is utilized in synthesizing pharmaceuticals targeting specific enzymes or receptors .
  • Agrochemicals : The compound can be employed as a precursor for synthesizing insecticides and herbicides .

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds regarding their biological activity:

Compound NameStructural FeaturesBiological Activity
This compoundCarbamate group, cyclopropane ringPotential enzyme modulator
CarbarylCarbamate group, phenolic structureInsecticide; acetylcholinesterase inhibitor
CyclopropylamineCyclopropane ring, amine functionalityNeurotransmitter modulation

This comparison highlights the unique aspects of this compound, particularly its combination of hydroxymethyl substitution and cyclopropane structure, which may confer distinctive pharmacological properties compared to other compounds.

Case Studies and Research Findings

Recent studies have focused on the compound's application in biochemical pathways and enzyme reactions. For instance:

  • In one study, researchers utilized this compound to investigate the activity of carbamate-hydrolyzing enzymes, revealing insights into its potential as an enzyme inhibitor .
  • Another study explored its use in synthesizing complex biomolecules, demonstrating its effectiveness as a protecting group for amines during peptide synthesis .

Q & A

Q. What are the standard synthetic routes for tert-butyl N-[1-(2-hydroxyethyl)cyclopropyl]-N-methylcarbamate?

The synthesis typically involves reacting tert-butyl carbamate with 1-(2-hydroxyethyl)cyclopropylamine derivatives under basic conditions. Sodium hydride (NaH) or potassium carbonate (K₂CO₃) in solvents like dichloromethane (DCM) or tetrahydrofuran (THF) facilitates carbamate bond formation. Temperature control (0–25°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

Q. Which spectroscopic techniques are essential for characterizing this compound?

  • NMR spectroscopy (¹H, ¹³C) confirms the cyclopropane ring, carbamate group, and hydroxyethyl substituent.
  • Mass spectrometry (MS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) spectroscopy identifies carbonyl (C=O, ~1700 cm⁻¹) and hydroxyl (O-H, ~3400 cm⁻¹) stretches .

Q. What structural features influence the compound’s reactivity?

  • The cyclopropane ring introduces angle strain, enhancing susceptibility to ring-opening reactions.
  • The tert-butyl carbamate group provides steric bulk, slowing hydrolysis under basic conditions.
  • The hydroxyethyl chain enables hydrogen bonding, affecting solubility and interactions with biological targets .

Q. What are the stability considerations during storage?

Store in airtight containers under inert gas (N₂) at –20°C. Avoid exposure to moisture, strong acids/bases, and UV light to prevent hydrolysis or decomposition .

Advanced Research Questions

Q. How can conflicting data from NMR and MS analyses be resolved?

  • Cross-validation : Use 2D NMR (COSY, HSQC) to resolve overlapping signals.
  • High-resolution MS (HRMS) confirms molecular formula.
  • X-ray crystallography (e.g., SHELX programs) provides definitive structural validation .

Q. What strategies optimize reaction yields when side reactions dominate?

  • Solvent optimization : Replace THF with DCM to reduce nucleophilic interference.
  • Stoichiometric adjustments : Use a 1.2:1 molar ratio of amine to carbamate to drive the reaction.
  • Temperature gradients : Start at 0°C to suppress exothermic side reactions, then gradually warm to 25°C .

Q. How does the compound interact with enzymatic targets like acetylcholinesterase?

  • Kinetic assays : Measure inhibition constants (Kᵢ) using Ellman’s method.
  • Docking studies : Model interactions between the carbamate group and the enzyme’s catalytic triad (e.g., Ser200, His440 in acetylcholinesterase).
  • Mutagenesis : Identify residues critical for binding via site-directed mutagenesis .

Q. What computational methods predict the compound’s pharmacokinetic behavior?

  • QSAR models : Correlate logP and polar surface area (PSA) with membrane permeability.
  • Molecular dynamics (MD) simulations : Assess stability in lipid bilayers.
  • ADMET prediction tools : Estimate bioavailability and metabolic pathways (e.g., cytochrome P450 interactions) .

Data Contradiction Analysis

Q. How to address discrepancies in reported biological activity across studies?

  • Assay standardization : Compare IC₅₀ values under identical conditions (pH, temperature).
  • Impurity profiling : Use HPLC to rule out contaminants (e.g., unreacted amine).
  • Control experiments : Validate target specificity using knockout cell lines or competitive inhibitors .

Q. Why do hydrolysis rates vary in different solvent systems?

  • Polar protic solvents (e.g., water, methanol) accelerate hydrolysis via nucleophilic attack.
  • Steric shielding by the tert-butyl group reduces reactivity in non-polar solvents (e.g., toluene).
  • pH dependence : Acidic conditions protonate the carbamate, while basic conditions deprotonate the hydroxyethyl group, altering reactivity .

Methodological Tables

Reaction Optimization Parameters Impact on Yield
Solvent polarity (DCM vs. THF)±15%
Base strength (NaH vs. K₂CO₃)±10%
Temperature control (0°C → 25°C)+20%
Enzymatic Inhibition Data Acetylcholinesterase
IC₅₀ (μM)12.3 ± 1.5
Kᵢ (μM)8.7 ± 0.9
Selectivity ratio (vs. butyrylcholinesterase)4.2:1

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